4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
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Overview
Description
4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazolo[1,5-a]pyrimidine core fused with a morpholine ring and a phenoxyphenyl group, contributes to its potential pharmacological properties.
Mechanism of Action
Target of Action
The primary target of 2-Morpholino-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, thereby exerting an anti-cancer effect .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction temperature can affect the synthesis of similar compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine typically involves the following steps:
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Formation of the Triazolo[1,5-a]pyrimidine Core: : This can be achieved through the condensation of enaminonitriles with benzohydrazides under microwave irradiation. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
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Introduction of the Phenoxyphenyl Group: : The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a phenoxy group is substituted onto the triazolo[1,5-a]pyrimidine core .
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Attachment of the Morpholine Ring: : The morpholine ring can be attached through a nucleophilic substitution reaction, where the morpholine group is introduced onto the triazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to achieve high yields and purity. The use of microwave irradiation and catalyst-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at room temperature or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine has several scientific research applications, including:
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Medicinal Chemistry: : The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in inflammatory and proliferative diseases .
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Biological Studies: : The compound is used in biological studies to understand its effects on cellular pathways and its potential as a modulator of biological processes .
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Material Science: : The compound has applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo[1,5-a]pyrimidine core and exhibit similar biological activities, including enzyme inhibition and anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring structure and are known for their inhibitory activity against cyclin-dependent kinases (CDKs) and other enzymes.
Uniqueness
4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is unique due to its specific combination of a triazolo[1,5-a]pyrimidine core, a phenoxyphenyl group, and a morpholine ring. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
4-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-4-17(5-3-1)28-18-8-6-16(7-9-18)19-10-11-22-20-23-21(24-26(19)20)25-12-14-27-15-13-25/h1-11H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKOAPOOVFSGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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